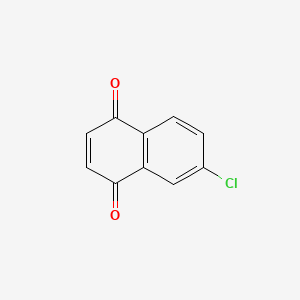

6-Chloronaphthalene-1,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloronaphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClO2/c11-6-1-2-7-8(5-6)10(13)4-3-9(7)12/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSVMAFWJQCDHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30505119 | |

| Record name | 6-Chloronaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56961-92-3 | |

| Record name | 6-Chloronaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 6 Chloronaphthalene 1,4 Dione and Its Derivatives

Derivatization Strategies via Nucleophilic Substitution

Nucleophilic substitution is a cornerstone of naphthoquinone chemistry, allowing for the introduction of a wide array of functional groups. It is crucial to note that this reactivity is predominantly associated with isomers where the halogen atom is located on the electron-deficient quinoid ring (e.g., at the C2 or C3 position), such as in 2-chloro-1,4-naphthoquinone (B24044) or 2,3-dichloro-1,4-naphthoquinone. A chlorine atom at the 6-position on the benzenoid ring is considerably less reactive towards nucleophilic substitution. The following sections detail the extensive research on the derivatization of these more reactive chloronaphthoquinones, which serves as a model for the potential functionalization of the 6-chloro isomer.

The reaction of 2,3-dichloro-1,4-naphthoquinone with various nitrogen nucleophiles is a well-established method for creating a diverse library of aminonaphthoquinones. Typically, one of the chlorine atoms is readily displaced by the nucleophile.

Amines and Anilines: The reaction with primary and secondary amines, including aliphatic amines like (-)-cis-myrtanylamine (B8811052) and various anilines, proceeds efficiently to yield mono-substituted products. nih.govacs.orgdergipark.org.tr For example, 2,3-dichloro-1,4-naphthoquinone reacts with 4-toluidine in refluxing ethanol (B145695) to produce 2-chloro-3-(p-tolylamino)naphthalene-1,4-dione. acs.org

Amino Acids: Amino acid esters, such as N-Boc-L-lysine methyl ester, can be reacted with 2,3-dichloro-1,4-naphthoquinone to introduce amino acid moieties, which can later be deprotected to yield ammonium (B1175870) salts. rsc.orgnih.gov

Heterocycles: Nitrogen-containing heterocycles are also effective nucleophiles. Reactions with morpholine (B109124) derivatives have been used to create compounds with potential biological activity. rsc.orgnih.gov Furthermore, bifunctional N,S-containing heterocycles like 4-amino-5-(2-methyl-furan-3-yl)-2,4-dihydro- sci-hub.seijpsonline.comtriazole-3-thione can react with 2,3-dichloro-1,4-naphthoquinone to yield a mixture of N- and S-substituted products. ijpsonline.com

| Starting Material | Nitrogen Nucleophile | Key Conditions | Product | Reference |

|---|---|---|---|---|

| 2,3-dichloro-1,4-naphthoquinone | (-)-cis-myrtanylamine | CH₂Cl₂, room temperature | 2-((6,6-dimethylbicyclo[3.1.1]heptan-2-ylmethyl)amino)-3-chloronaphthalene-1,4-dione | nih.gov |

| 2,3-dichloro-1,4-naphthoquinone | 4-toluidine | Ethanol, reflux | 2-Chloro-3-(p-tolylamino)naphthalene-1,4-dione | acs.org |

| 2,3-dichloro-1,4-naphthoquinone | 4-fluoroaniline | Ethanol, reflux | 2-Chloro-3-((4-fluorophenyl)amino)naphthalene-1,4-dione | acs.org |

| 2,3-dichloro-1,4-naphthoquinone | Thiophen-2-ylmethanamine | Dichloromethane, room temperature | 2-((thiophen-2-yl)methylamino)-3-chloro-naphthalene-1,4-dione | espublisher.com |

| 2,3-dichloro-1,4-naphthoquinone | 4-amino-5-(2-methyl-furan-3-yl)-2,4-dihydro- sci-hub.seijpsonline.comtriazole-3-thione | Toluene, Et₃N, 80°C | 2-chloro-3-{[3-(2-methylfuran-3-yl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]amino}naphthalene-1,4-dione | ijpsonline.com |

Sulfur nucleophiles react readily with chloronaphthoquinones, leading to the formation of thionaphthoquinones and other sulfur-containing derivatives. These reactions often proceed in two stages: initial substitution with a nitrogen nucleophile followed by a second substitution with a sulfur nucleophile.

Thiols: Compounds such as 2-chloro-3-aminonaphthalene-1,4-diones can be further functionalized by reaction with thiols like allyl mercaptan. euchembioj.comeuchembioj.comresearchgate.net This reaction displaces the remaining chlorine atom to yield N,S-disubstituted naphthoquinone analogues. euchembioj.comeuchembioj.comresearchgate.net For example, 2-(4-chlorophenylamino)-3-chloronaphthalene-1,4-dione reacts with allyl mercaptan to form 2-(4-chlorophenylamino)-3-(allylthio)naphthalene-1,4-dione. euchembioj.comeuchembioj.com

Direct Thiolation: 2,3-dichloro-1,4-naphthoquinone can also react directly with thiols. In a related synthesis, the reaction with 1-butanethiol (B90362) in an alkaline medium yields 2-(butylthio)-3-chloronaphthalene-1,4-dione. dergipark.org.tr This intermediate can then be reacted with other nucleophiles, including heterocyclic thiols, to create more complex structures. dergipark.org.trresearchgate.net

| Starting Material | Sulfur Nucleophile | Key Conditions | Product | Reference |

|---|---|---|---|---|

| 2-chloro-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione | Allyl mercaptan | General synthesis procedure | 2-(allylthio)-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione | euchembioj.comeuchembioj.com |

| 2-(4-chlorophenylamino)-3-chloronaphthalene-1,4-dione | Allyl mercaptan | General synthesis procedure | 2-(allylthio)-3-(4-chlorophenylamino)naphthalene-1,4-dione | euchembioj.com |

| 2,3-dichloro-1,4-naphthoquinone | 1-butanethiol | Alkaline medium | 2-(butylthio)-3-chloronaphthalene-1,4-dione | dergipark.org.tr |

| 2-(butylthio)-3-chloronaphthalene-1,4-dione | 2-amino-chlorophenol | Literature method | 6-(butylthio)-10-chloro-5H-benzo[a]phenoxazin-5-one | researchgate.net |

While less common than reactions with nitrogen or sulfur nucleophiles, the substitution with oxygen-containing nucleophiles provides a route to ether-linked naphthoquinone derivatives. These reactions can be challenging but have been successfully demonstrated under specific conditions.

Phenols: An efficient, environmentally friendly methodology for the nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with various phenols has been developed using water as a solvent and a surfactant like laundry detergent or SDS. doi.org This approach yields mono-substituted 2-chloro-3-phenoxynaphthalene-1,4-dione derivatives in good to excellent yields. doi.org

Catechol: The reaction with catechol in the presence of a base can lead to a mixture of products, including a potent charge-transfer complex, demonstrating the complex reactivity of these systems. doi.org

Hydrolysis: The hydrolysis of a 2-chloro substituent to a 2-hydroxy group (as seen in the conversion of 2-chloro-3-alkyl-naphthoquinone to the drug Parvaquone) is another key reaction involving an oxygen nucleophile (hydroxide). ias.ac.in

| Starting Material | Oxygen Nucleophile | Key Conditions | Product | Reference |

|---|---|---|---|---|

| 2,3-dichloro-1,4-naphthoquinone | Phenol | Water, Laundry Detergent (surfactant) | 2-chloro-3-phenoxynaphthalene-1,4-dione | doi.org |

| 2,3-dichloro-1,4-naphthoquinone | Catechol | Water, K₂CO₃, Laundry Detergent, 70°C | Mixture including benzo[b]dibenzo[b,e] ijpsonline.comdioxine-6,11-dione | doi.org |

| cyclohexyl-chloro-naphthoquinone | Potassium hydroxide (B78521) (hydrolysis) | Aqueous methanol | Parvaquone (a hydroxylated derivative) | ias.ac.in |

Strategies Involving Michael 1,4-Addition to the Naphthoquinone Core

The Michael 1,4-addition is a fundamental strategy for functionalizing the naphthoquinone scaffold. This reaction involves the addition of a nucleophile to the electron-deficient β-carbon of the α,β-unsaturated carbonyl system present in the quinone ring. mdpi.com The inherent reactivity of the naphthoquinone core makes it an excellent Michael acceptor, readily undergoing reactions with a wide range of nucleophiles, including those containing nitrogen, oxygen, or sulfur. mdpi.comresearchgate.net

In the context of chlorinated naphthoquinones, such as 2,3-dichloro-1,4-naphthoquinone, the reaction proceeds as a nucleophilic substitution, which is mechanistically a Michael addition-elimination. mdpi.comresearchgate.net The presence of halogen atoms, which are good leaving groups, facilitates this process, making it a versatile method for introducing diverse functional groups onto the quinone ring. rsc.org For instance, the reaction of 2,3-dichloro-1,4-naphthoquinone with various amines leads to the synthesis of amino-substituted chloronaphthoquinone derivatives. researchgate.netresearchgate.net The reaction conditions, such as the choice of solvent and the use of a base like triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃), can be optimized to accelerate the reaction and improve yields. rsc.org

Detailed research has demonstrated the synthesis of various 2-arylamino-3-chloro-1,4-naphthoquinone derivatives through the reaction of 2,3-dichloro-1,4-naphthoquinone with different aryl amines. researchgate.net The conditions for these reactions can be finely tuned; for example, using microwave irradiation has been shown to be an efficient method for synthesizing naphthoquinone–amino acid derivatives with high yields in short reaction times. researchgate.net

| Reactant 1 | Reactant 2 (Aniline Derivative) | Yield (%) | Reference |

|---|---|---|---|

| 2,3-dichloro-1,4-naphthoquinone | 4-fluoroaniline | Data Not Available in Snippet | researchgate.net |

| 2,3-dichloro-1,4-naphthoquinone | 4-chloroaniline | Data Not Available in Snippet | researchgate.net |

| 2,3-dichloro-1,4-naphthoquinone | 4-bromoaniline | Data Not Available in Snippet | researchgate.net |

| 2,3-dichloro-1,4-naphthoquinone | 4-methylaniline | Data Not Available in Snippet | researchgate.net |

Metal-Catalyzed and Photocatalytic Synthetic Approaches

Modern synthetic chemistry has increasingly turned to metal-catalyzed and photocatalytic methods to achieve transformations that are difficult under traditional conditions. These approaches offer high efficiency, selectivity, and milder reaction conditions for the functionalization of the 6-chloronaphthalene-1,4-dione scaffold.

Transition metal catalysis, particularly using palladium, nickel, or copper, provides powerful tools for forming new carbon-carbon (C-C) and carbon-heteroatom (C-S, C-N) bonds on the naphthoquinone core. utep.eduuwa.edu.au Cross-coupling reactions like the Suzuki, Stille, and Negishi reactions are prominent examples. rug.nl

The Suzuki cross-coupling, which involves the reaction of an organoboron compound with an organic halide catalyzed by a palladium(0) complex, is a widely used method. rug.nl The catalytic cycle typically involves oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the boronate complex, and reductive elimination to form the desired product and regenerate the catalyst. rug.nl This methodology has been applied to synthesize 2,5-disubstituted-1,4-naphthoquinones. utep.edu Similarly, palladium-catalyzed arylation of 1,4-naphthoquinone (B94277) with various aryl iodides has been successfully demonstrated, showcasing the versatility of this approach for creating a library of functionalized derivatives. ijfmr.com Nickel-catalyzed cross-coupling reactions have also emerged as a cost-effective and efficient alternative, for instance, in the thioetherification of aryl chlorides. uwa.edu.au

| Aryl Halide | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| 4-Iodotoluene | Pd(OAc)₂, Cs₂CO₃ | 41 | ijfmr.com |

| 3-Iodotoluene | Pd(OAc)₂, Cs₂CO₃ | 39 | ijfmr.com |

| 1-Iodo-4-phenoxybenzene | Pd(OAc)₂, Cs₂CO₃ | 48 | ijfmr.com |

Visible-light photoredox catalysis has become a powerful paradigm in organic synthesis, enabling the activation of chemical bonds under exceptionally mild conditions. uni-regensburg.de This strategy utilizes a photocatalyst that, upon absorbing visible light, can engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates. conicet.gov.ar Naphthoquinones are well-suited for these transformations due to their favorable photophysical properties. researchgate.net

A variety of photocatalytic systems have been developed for functionalizing naphthoquinones. These include heavy transition-metal complexes based on iridium and ruthenium, as well as systems using porphyrins or more sustainable iron catalysts. uni-regensburg.debeilstein-journals.orgresearchgate.net These methods allow for diverse transformations, such as C-H amination and C-H functionalization with sulfoximines. researchgate.netresearchgate.net For example, a visible-light-promoted, iron-catalyzed C-H functionalization of 1,4-naphthoquinones with sulfoximines has been developed, providing a direct method for C-N bond formation. researchgate.net This reaction proceeds efficiently at room temperature, and has been successfully applied to chlorinated substrates, yielding products like 2-chloro-3-((methyl(oxo)(phenyl)-λ⁶-sulfanylidene)amino)naphthalene-1,4-dione in high yield. researchgate.net This highlights the potential of photoredox catalysis to functionalize chlorinated naphthoquinones selectively. uni-regensburg.de

| Substrate 1 | Substrate 2 (Sulfoximine) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2,3-dichloro-1,4-naphthoquinone | S-Methyl-S-phenylsulfoximine | 2-chloro-3-((methyl(oxo)(phenyl)-λ⁶-sulfanylidene)amino)naphthalene-1,4-dione | 80 | researchgate.net |

| 2,3-dichloro-1,4-naphthoquinone | S-(4-Acetylphenyl)-S-methylsulfoximine | 2-(((4-acetylphenyl)(methyl)(oxo)-λ⁶-sulfanylidene)amino)-3-chloronaphthalene-1,4-dione | 74 | researchgate.net |

Iii. Chemical Reactivity and Fundamental Mechanistic Investigations

Detailed Analysis of Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic Aromatic Substitution (NAS) is a principal reaction pathway for 6-Chloronaphthalene-1,4-dione and related halo-quinones. masterorganicchemistry.com Unlike electron-rich aromatic rings that undergo electrophilic substitution, the electron-poor nature of the quinone system makes it susceptible to attack by nucleophiles. masterorganicchemistry.com The reaction generally proceeds through a two-stage process featuring a negatively charged carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov In this mechanism, a nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming the stabilized intermediate. Subsequently, the leaving group is expelled, restoring the aromaticity of the quinone ring. masterorganicchemistry.com The position of nucleophilic attack is determined by the location of the leaving group. masterorganicchemistry.com The chlorine atom on the 6-Chloronaphthalene-1,4-dione can be substituted by various nucleophiles, including amines and thiols.

Substituents on the naphthoquinone ring play a critical role in modulating the rate and regioselectivity of nucleophilic aromatic substitution reactions. The trends are generally the reverse of those observed in electrophilic aromatic substitution. masterorganicchemistry.com

Electron-Withdrawing Groups (EWGs): The two carbonyl groups of the quinone moiety are powerful EWGs, which significantly decrease the electron density of the aromatic ring system. This enhances the ring's electrophilicity and accelerates the rate of nucleophilic attack. masterorganicchemistry.com The 6-chloro substituent itself also withdraws electron density through its inductive effect, further activating the ring for substitution compared to non-halogenated analogues. masterorganicchemistry.com The presence of multiple EWGs, especially those positioned ortho or para to the leaving group, dramatically increases the reaction rate by stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.com

Electron-Donating Groups (EDGs): Conversely, electron-donating groups would decrease the reaction rate by destabilizing the carbanion intermediate.

Leaving Group: In the context of NAS, the bond to the leaving group is typically broken in the second, fast step of the reaction, not the rate-determining step. Consequently, the reaction rate is less sensitive to the strength of the carbon-halogen bond compared to S_N1 or S_N2 reactions. masterorganicchemistry.com

| Substituent Type on Aromatic Ring | Effect on Electron Density | Influence on Meisenheimer Intermediate | Overall Effect on NAS Reaction Rate | Example Groups |

|---|---|---|---|---|

| Strongly Electron-Withdrawing | Decreases | Strongly Stabilizes | Greatly Increases | -NO₂, -C=O (Quinone) |

| Moderately Electron-Withdrawing | Decreases | Stabilizes | Increases | -Cl, -Br |

| Electron-Donating | Increases | Destabilizes | Decreases | -OH, -OR, -CH₃ |

Catalysts are often employed to improve the kinetics and yields of nucleophilic substitution reactions involving chloronaphthoquinones. Both acid and base catalysis can be utilized depending on the specific nucleophile and desired outcome.

Lewis Acid Catalysis: Lewis acids such as Iron(III) chloride (FeCl₃) and Aluminum chloride (AlCl₃) can be used to modulate reaction pathways and enhance regioselectivity. More advanced catalysts like Tris(pentafluorophenyl)borane, B(C₆F₅)₃, have been shown to be effective in promoting C-C coupling reactions, a type of nucleophilic addition, even in water. acs.org The Lewis acid coordinates to a carbonyl oxygen, increasing the electrophilicity of the quinone ring and activating it for subsequent nucleophilic attack. acs.org

Base Catalysis: In reactions with amine nucleophiles, bases such as triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃) are often used. rsc.org These bases can deprotonate the amine, increasing its nucleophilicity, or act as a scavenger for the HCl generated during the substitution reaction, driving the equilibrium toward the product. For instance, the reaction of 2,3-dichloro-1,4-naphthoquinone with 4-aminophenyl sulfone in water can be performed under reflux to achieve a high yield of the substitution product. sci-hub.se

| Catalyst System | Reaction Type | Role of Catalyst | Typical Conditions | Yield | Reference |

|---|---|---|---|---|---|

| B(C₆F₅)₃ | C-C coupling with 1-methyl-1H-indole | Lewis acid; activates C=O group | H₂O, 60 °C, 2 h | 75% | acs.org |

| N,N-diethyl aniline | N-arylation with 4-aminophenyl sulfonamide HCl | Base; HCl scavenger | Ethanol (B145695), reflux, 18 h | ~72% | sci-hub.se |

| None (refluxing water) | N-arylation with 4-aminophenyl sulfone | Solvent as promoter | Water, reflux, 2 h | 88% | sci-hub.se |

| K₂CO₃ | Reaction with phenols | Base; deprotonates nucleophile | Water with surfactant, 70 °C, 1 h | Good to excellent | doi.org |

Exploration of Redox Cycling and Electron Transfer Pathways

Naphthoquinones, including 6-Chloronaphthalene-1,4-dione, are redox-active compounds due to their electron-deficient quinone structure. This property allows them to participate in electron transfer reactions and redox cycling, which is fundamental to some of their biological activities. ijfmr.com The quinone ring can undergo reduction to form hydroquinone (B1673460) derivatives. This redox activity is central to their ability to generate reactive species.

A key consequence of the redox cycling of naphthoquinones is the generation of reactive oxygen species (ROS). ijfmr.com This process typically involves the one-electron reduction of the quinone to a semiquinone radical anion. This radical can then transfer an electron to molecular oxygen (O₂) to form the superoxide (B77818) radical anion (O₂⁻•), regenerating the parent quinone which can then re-enter the cycle. The superoxide can be further converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). ijfmr.com This catalytic cycle can produce a significant amount of ROS, leading to a state of oxidative stress. jcsp.org.pk

| Species | Formula | Generation Pathway |

|---|---|---|

| Semiquinone Radical | Q⁻• | One-electron reduction of the quinone (Q). |

| Superoxide Radical Anion | O₂⁻• | Electron transfer from the semiquinone radical to molecular oxygen (O₂). |

| Hydrogen Peroxide | H₂O₂ | Dismutation of superoxide, either spontaneous or catalyzed by superoxide dismutase (SOD). |

| Hydroxyl Radical | •OH | Fenton or Haber-Weiss reaction involving H₂O₂ and transition metals (e.g., Fe²⁺). |

The ability of 6-Chloronaphthalene-1,4-dione to generate ROS allows it to interact with and disrupt cellular redox systems. The cytotoxic activity of many naphthoquinones is linked to their capacity to accept electrons, which leads to the production of ROS, subsequent DNA damage, and cell death. jst.go.jp An increase in ROS generation can overwhelm the cell's antioxidant defenses, leading to oxidative stress. jcsp.org.pk This state disrupts the normal redox balance and can lead to the oxidation of crucial macromolecules, including proteins, lipids, and DNA, ultimately impairing their function and leading to cell death. ijfmr.com Some naphthoquinone-containing agents are investigated as redox catalysts to specifically regulate the intracellular redox state of cancer cells. jcsp.org.pk

Covalent Bond Formation and Electrophilic Characteristics

The electron-deficient aromatic system of 6-Chloronaphthalene-1,4-dione confers significant electrophilic character upon the molecule. This electrophilicity is the driving force behind its ability to form covalent bonds with a wide array of nucleophiles.

The most prominent examples of covalent bond formation are the nucleophilic aromatic substitution reactions discussed previously, where the chlorine atom is replaced by nitrogen or sulfur nucleophiles. nih.gov Beyond simple substitution at the chloro-position, the quinone ring itself presents sites for nucleophilic attack. The α,β-unsaturated ketone system within the quinone structure makes it a good Michael acceptor, susceptible to conjugate addition reactions, particularly with soft nucleophiles like thiols. rsc.org

Furthermore, catalyzed reactions can lead to the formation of new carbon-carbon bonds. A notable example is the B(C₆F₅)₃-catalyzed reaction of 2-chloronaphthalene-1,4-dione with indole (B1671886) derivatives in water. acs.org In this reaction, a C-C bond is formed between the C-3 position of the indole and the quinone ring, demonstrating the potent electrophilicity of the chloro-naphthoquinone scaffold and its utility in constructing more complex molecular architectures. acs.org

Iv. Structure Activity Relationship Sar Studies and Molecular Design Principles

Methodological Approaches to SAR Elucidation

To decipher the complex relationship between molecular structure and biological activity, researchers utilize several key methodologies.

Systematic Structural Modifications

A primary strategy in SAR studies involves the systematic structural modification of a lead compound, such as 1,4-naphthoquinone (B94277), to synthesize a series of new derivatives. nih.govnih.gov The biological activities of these new compounds are then evaluated to determine the effect of each modification. This process helps to identify the key structural features required for the desired activity.

For instance, research has focused on modifying the 1,4-naphthoquinone scaffold at various positions. Common modifications include:

Substitution at the C-2 and C-3 positions: Introducing different groups, such as amines, sulfur-containing side chains, or halogens, to the quinone ring has been a widely explored strategy. mdpi.comjst.go.jp Studies have shown that adding substituents at the C-2 or C-3 position can increase antiproliferative activity, while di-substitution at both positions may decrease it. nih.gov

Modification of the benzene (B151609) ring: Altering substituents on the non-quinone ring, such as at the C-6 position where the chlorine atom resides in 6-Chloronaphthalene-1,4-dione, also influences activity. nih.govscielo.br

Introduction of diverse chemical groups: The chemical modification of naphthoquinones by introducing amines, amino acids, pyrazole, and triazole groups has been shown to improve their pharmacological properties. nih.govresearchgate.net

The following table details examples of systematic modifications and their observed outcomes.

| Modification Strategy | Example | Observed Effect on Biological Activity |

| Substitution at C-2 and C-3 | Synthesizing 2,3-disubstituted-1,4-naphthoquinones with halogen atoms (Br, I, F). | Predicted to be an effective modification for potent aromatase inhibitory activity. jst.go.jp |

| Addition of Sulfur Side Chains | Incorporating sulfur-containing side chains at the C-2 or C-3 position. | Resulted in analogues with remarkable inhibitory effects on cancer cells, surpassing traditional vitamin K3. mdpi.com |

| Amino Group Introduction | Synthesizing 2-amino-1,4-naphthoquinone derivatives. | These compounds exhibit a wide range of pharmacological properties, including anticancer and antimicrobial activities. derpharmachemica.com |

| Aromatic Amine Substitution | Substitution of 1,4-naphthoquinone with an aromatic amine at the R³ position. | Showed no major change in antiproliferative activity, except for a decrease in breast cancer cells. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to develop mathematical models that relate the chemical structures of compounds to their biological activities. researchgate.netajrconline.org This approach is a cornerstone of modern drug design, allowing scientists to predict the activity of new molecules before they are synthesized. ajrconline.orgijpsr.com

In the context of naphthoquinones, QSAR models have been successfully applied to predict a range of biological activities, including anticancer, antibacterial, and antiviral effects. researchgate.net The fundamental principle is that variations in the biological activities within a series of compounds are dependent on the differences in their structural properties. ajrconline.org These models are built by correlating molecular descriptors (numerical representations of chemical properties) with observed biological data. ijpsr.com Although highly dependent on the training sets of known compounds, QSAR methods are robust for predicting the activity of closely related analogues. nih.gov

Impact of Substituent Position and Electronic Effects on Molecular Properties

In 6-Chloronaphthalene-1,4-dione, the chlorine atom at the C-6 position acts as an electron-withdrawing group. This influences the electron density across the molecule, which in turn affects its redox potential—a key factor in the biological activity of many quinones. scielo.brnih.gov The cytotoxic activity of 1,4-naphthoquinones is often linked to their ability to accept electrons, which leads to the production of reactive oxygen species (ROS) and subsequent cellular damage. jst.go.jp

Studies have shown that:

Electron-donating groups, such as a hydroxyl (-OH), can yield similar antiproliferative activity compared to the unsubstituted 1,4-naphthoquinone. nih.gov

Electron-withdrawing groups, like a sulfonamide, can lead to a decrease in activity in some cell lines. nih.gov

The position of a substituent matters significantly. A methoxy (B1213986) group (-OCH₃) at the C-6 position has a smaller influence on the reduction potential compared to the same group at other positions. scielo.br

In a series of 2-[(R-phenyl)amine]-1,4-naphthalenediones, the half-wave potential values, which relate to the ease of reduction, were found to vary linearly with the Hammett constants of the substituents on the phenyl ring, demonstrating a clear electronic effect. acs.org

The table below summarizes the influence of various substituents on the 1,4-naphthoquinone core.

| Substituent | Position | Electronic Effect | Impact on Molecular Properties |

| -Cl (Chloro) | C-6 | Electron-withdrawing | Influences redox potential and reactivity. scielo.br |

| -OH (Hydroxyl) | R¹ (e.g., C-5) | Electron-donating | Can result in similar antiproliferative activity to the unsubstituted parent compound. nih.gov |

| -SO₂NH₂ (Sulfonamide) | R¹ | Electron-withdrawing | Led to decreased antiproliferative activity in tested cell lines. nih.gov |

| -OCH₃ (Methoxy) | C-6 | Electron-donating | Has a smaller effect on reduction potential compared to other positions. scielo.br |

| -Br (Bromo) | Various | Electron-withdrawing | Influences electronic structure through inductive effects. nih.govmdpi.com |

Design Principles for Developing Novel Naphthoquinone Analogues

Insights from SAR and QSAR studies have given rise to several guiding principles for the rational design of new naphthoquinone derivatives with improved therapeutic profiles. nih.govmdpi.com

A core principle is the strategic modification of the 1,4-naphthoquinone scaffold to enhance potency and selectivity. nih.govmdpi.com This involves considering how new functional groups will interact with biological targets. For example, to improve the anticancer activity of a hit compound, a library of its salt derivatives was synthesized, leading to an analogue with nanomolar anticancer activity and high selectivity. mdpi.com

Another key design strategy involves modulating the molecule's redox properties. The biological activity of quinones is closely tied to their redox reactions. nih.gov By carefully selecting substituents, chemists can fine-tune the molecule's ability to participate in electron transfer reactions, potentially enhancing its therapeutic effect while minimizing toxicity. nih.gov

Further design principles include:

Structural Simplification or Elaboration: Based on SAR data, parts of the molecule that are not essential for activity can be removed, or new functional groups can be added to exploit specific interactions with a biological target.

Bioisosteric Replacement: This involves substituting one atom or group with another that has similar chemical or physical properties. For example, replacing the chlorine atom in 3-chloro-1,4-naphthoquinone with a bromo or methyl group was explored to investigate the impact on bioactivity. rsc.org

Increasing Lipophilicity: In some cases, increasing the fat solubility of the compounds is a design goal. Researchers modified the C-2 position with alkane chains of varying lengths to study the effects of carbon chain length on anticancer activity. nih.gov

These principles are summarized in the following table.

| Design Principle | Description | Example Application |

| Potency and Selectivity Enhancement | Synthesizing a library of derivatives to improve anticancer potency and selectivity against cancer cells versus non-cancerous cells. mdpi.com | Creation of salt derivatives of a hit compound, resulting in a highly potent and selective analogue. mdpi.com |

| Bioisosteric Replacement | Replacing a specific atom or group with another to probe its importance and potentially improve activity. rsc.org | Replacing a 3-chloro group with bromo or methyl groups to study effects on bioactivity. rsc.org |

| Lipophilicity Modification | Altering the carbon chain length of a substituent to study its effect on fat solubility and anticancer activity. nih.gov | Synthesizing 1,4-naphthoquinone derivatives with butane (B89635) and octane (B31449) chains at the C-2 position. nih.gov |

| Redox Property Modulation | Introducing substituents to alter the electron-accepting/donating properties of the quinone ring system. nih.gov | Correlating the reduction potentials of substituted naphthoquinones with their biological activities. scielo.br |

V. Computational and Theoretical Chemical Studies

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the binding affinity and mode.

Binding mode analysis focuses on identifying the specific orientation and conformation of a ligand within the active site of a protein. This analysis reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-receptor complex.

For derivatives of chloronaphthalene-1,4-dione, docking studies have been instrumental in understanding their biological activity. For instance, in a study involving 2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione (BH10), a structurally related compound, molecular docking simulations were performed against the Kelch-like ECH-associated protein 1 (Keap1). The analysis revealed that the compound occupies a hydrophobic pocket within Keap1. Specific interactions were identified, where the carbonyl group of the naphthoquinone core forms hydrogen bonds with the amino acid residues GLY-367, VAL-465, and VAL-606. Additionally, the amine hydrogen was found to form hydrogen bonds with the carbonyl groups of GLY-367 and VAL-606, anchoring the molecule within the binding site. Such detailed interaction mapping is vital for explaining the compound's activity and for designing modifications to enhance potency or selectivity.

Beyond a static picture, interaction profiling examines the range of potential binding partners and the nature of the interactions. For the naphthoquinone class of compounds, computational methods have been used to screen them against various biological targets to predict their mechanism of action.

Molecular docking studies on various substituted naphthalene-1,4-diones have identified potential interactions with key enzymes in cancer pathways, such as Topoisomerase II, cyclooxygenase-2 (COX-2), and Epidermal Growth Factor Receptor (EGFR). For example, docking simulations predicted that certain anilino-1,4-naphthoquinones could act as potent EGFR inhibitors. Similarly, studies on other derivatives suggested interactions with the arachidonic acid binding site of COX-2. This profiling helps in identifying likely biological targets for compounds like 6-Chloronaphthalene-1,4-dione and provides a basis for experimental validation.

| Compound Class | Protein Target | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Amino-naphthoquinones (e.g., BH10) | Keap1 | GLY-367, VAL-465, VAL-606 | Hydrogen Bonding |

| Anilino-naphthoquinones | EGFR | Not specified | Binding in active site |

| Phenylamino-naphthoquinones | COX-2 | Not specified | Interaction in arachidonic acid site |

| Disubstituted naphthoquinones | Topoisomerase II | Not specified | Inhibition |

Quantum-Mechanical Calculations

Quantum-mechanical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with high accuracy. These calculations can predict molecular structure, reactivity, and spectroscopic properties, offering deep insights that are often inaccessible through experiments alone.

The electronic structure of a molecule dictates its reactivity and physical properties. For 6-Chloronaphthalene-1,4-dione, the presence of the chlorine atom and the quinone system significantly influences the electron distribution. DFT calculations are employed to analyze parameters like the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP).

| Calculation Method | Parameter | Significance |

|---|---|---|

| Density Functional Theory (DFT) | HOMO/LUMO Energy Gap | Indicates chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites. | |

| Electron Affinity / Electrophilicity Index | Correlates with cytotoxicity and biological activity. |

Theoretical calculations can be used to map out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms, identification of intermediates, and prediction of products. For halogenated naphthoquinones, this is particularly useful for understanding their biosynthesis, metabolism, or their reactions with biological nucleophiles.

For example, DFT can model the nucleophilic substitution reactions that are common for 2,3-dihalo-1,4-naphthoquinones, predicting the regioselectivity and the activation barriers for different reaction pathways. Such studies can help explain how these compounds interact with cellular targets like glutathione (B108866) or cysteine residues in proteins. By understanding the energetics of these pathways, researchers can predict the stability of these compounds and their potential to form covalent adducts with biomolecules.

Predictive Modeling and In Silico Screening Methodologies

Predictive modeling and in silico screening are computational strategies used to accelerate the discovery of new drug candidates. These methods leverage theoretical calculations and existing data to predict the biological activity of novel or untested compounds.

For the naphthalene-1,4-dione scaffold, Quantitative Structure-Activity Relationship (QSAR) models have been developed to correlate specific molecular properties (descriptors) with anticancer activity. These models use descriptors derived from quantum chemical calculations (like LUMO energy and dipole moment) and structural features (like molecular weight and polarizability) to build a mathematical equation that can predict the activity of new analogues.

This approach enables the creation and screening of large virtual libraries of 6-Chloronaphthalene-1,4-dione derivatives. By modifying substituents on the naphthoquinone core in silico and using the QSAR model to predict their activity, researchers can prioritize the synthesis of only the most promising candidates. This rational, computer-aided drug design process significantly reduces the time and resources required for drug discovery by focusing experimental efforts on compounds with the highest probability of success.

Vi. Role in Advanced Organic Synthesis

6-Chloronaphthalene-1,4-dione as a Versatile Synthetic Building Block

6-Chloronaphthalene-1,4-dione is a valuable intermediate in organic synthesis, recognized for its utility in the production of dyes, pharmaceuticals, and other fine chemicals lookchem.com. Its versatility stems from a molecular architecture that features both a reactive quinone system and a halogen substituent, providing multiple avenues for chemical modification. The electron-withdrawing nature of the dione (B5365651) system activates the naphthalene (B1677914) ring for various transformations, making it a powerful scaffold for constructing more complex molecular frameworks. This compound serves as a foundational component, or building block, from which a wide array of more elaborate structures can be systematically assembled lookchem.com.

The structure of 6-chloronaphthalene-1,4-dione allows for the synthesis of a diverse range of quinone derivatives through two primary reaction pathways: nucleophilic aromatic substitution and cycloaddition reactions.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the naphthalene ring is susceptible to displacement by a variety of nucleophiles. In this type of reaction, known as nucleophilic aromatic substitution (SNAr), the halogen acts as a leaving group, enabling the introduction of new functional groups onto the quinone core nih.govnih.gov. This process is fundamental for creating libraries of substituted naphthoquinones with modified electronic and steric properties. The reaction is facilitated by the electron-deficient nature of the quinone ring, which stabilizes the intermediate formed during the substitution process nih.gov. By selecting different nucleophiles, a wide range of derivatives can be accessed.

| Nucleophile Type | Reagent Example | Resulting Scaffold | Significance |

|---|---|---|---|

| Amine (N-nucleophile) | Aniline | 6-Anilino-naphthalene-1,4-dione | Access to aminoquinones, a class known for biological activity. |

| Thiol (S-nucleophile) | Thiophenol | 6-(Phenylthio)-naphthalene-1,4-dione | Formation of thioether-linked quinones. |

| Alkoxide (O-nucleophile) | Sodium Methoxide | 6-Methoxy-naphthalene-1,4-dione | Introduces alkoxy groups, modifying solubility and electronic properties. |

Diels-Alder Reactions: The carbon-carbon double bonds within the quinone ring of 6-chloronaphthalene-1,4-dione can function as a dienophile in Diels-Alder reactions wikipedia.orgmasterorganicchemistry.com. This [4+2] cycloaddition reaction involves reacting the quinone with a conjugated diene to form a new six-membered ring, thereby constructing complex polycyclic systems in a single, efficient step wikipedia.orgorganic-chemistry.org. The electron-withdrawing carbonyl groups of the quinone enhance its reactivity as a dienophile, making the reaction favorable organic-chemistry.org. This strategy is a powerful tool for building intricate molecular architectures based on the naphthoquinone scaffold.

| Diene Example | Reaction Type | Product Class | Synthetic Utility |

|---|---|---|---|

| 1,3-Butadiene | [4+2] Cycloaddition | Substituted Anthraquinone Precursor | Rapid construction of tricyclic ring systems. |

| Cyclopentadiene | [4+2] Cycloaddition | Polycyclic Naphthoquinone Adduct | Creates sterically complex, bridged ring systems. |

| Danishefsky's Diene | [4+2] Cycloaddition | Functionalized Polycyclic Ketone | Introduces masked functionality for further synthetic elaboration. |

Building blocks like 6-chloronaphthalene-1,4-dione are pivotal in the multi-step total synthesis of complex molecules, such as natural products and their analogues lkouniv.ac.inrsc.org. Its defined structure allows it to be incorporated as a central fragment, which is then elaborated through sequential reactions to achieve the final target molecule. The dual reactivity of the quinone and the chloro-substituent allows for orthogonal chemical operations, where different parts of the molecule can be modified without interfering with others. For instance, a Diels-Alder reaction can first be used to establish a polycyclic core, followed by nucleophilic substitution of the chlorine to add further complexity, or vice-versa. This strategic approach is a cornerstone of modern synthetic chemistry for creating novel molecular entities with potential therapeutic applications lkouniv.ac.in.

Contribution to Heterocyclic Chemistry

6-Chloronaphthalene-1,4-dione is a significant precursor for the synthesis of a wide variety of heterocyclic compounds, particularly those containing fused ring systems nih.govresearchgate.net. Heterocycles are a major class of organic compounds that form the core of numerous pharmaceuticals and biologically active molecules nih.gov. The construction of these rings often relies on the reaction of the halo-quinone scaffold with binucleophiles—reagents that contain two nucleophilic centers.

The typical reaction mechanism involves an initial nucleophilic substitution at the C-6 position, displacing the chloride ion. This is followed by a second intramolecular reaction, usually a condensation with one of the carbonyl groups of the quinone, to close the new heterocyclic ring. This sequence provides a direct and efficient route to complex, fused heteroaromatic systems. For example, reaction with ortho-phenylenediamine can yield benzophenazine derivatives, while reaction with ortho-aminophenol can produce benzophenoxazine structures. These reactions showcase the role of 6-chloronaphthalene-1,4-dione in generating molecular diversity and accessing important heterocyclic scaffolds.

| Binucleophilic Reagent | Example | Resulting Heterocyclic System |

|---|---|---|

| 1,2-Diaminobenzene | ortho-Phenylenediamine | Benzo[a]phenazine-dione derivative |

| 2-Aminophenol | ortho-Aminophenol | Benzo[a]phenoxazine-dione derivative |

| 2-Aminothiophenol | ortho-Aminothiophenol | Benzo[a]phenothiazine-dione derivative |

| Hydrazine derivative | Hydrazine | Cinnoline-dione derivative |

Q & A

Q. What are the recommended synthetic routes for 6-chloronaphthalene-1,4-dione, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves halogenation of naphthoquinone derivatives. For example, chlorination of 1,4-naphthoquinone using chlorinating agents (e.g., SOCl₂ or Cl₂ gas) under controlled temperatures (40–60°C) in anhydrous solvents (e.g., chloroform or DCM) yields 6-chloronaphthalene-1,4-dione. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical to isolate the product. Reaction stoichiometry and temperature must be optimized to avoid over-chlorination or decomposition .

Q. How can the physicochemical properties (e.g., thermal stability, solubility) of 6-chloronaphthalene-1,4-dione be characterized?

- Methodological Answer :

- Thermal Stability : Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Solubility : Perform solubility tests in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) at varying temperatures.

- Spectroscopic Data : UV-Vis (λmax ~250–300 nm for quinones) and IR (C=O stretching ~1660–1680 cm⁻¹) provide structural validation .

Q. What are the known toxicological profiles of 6-chloronaphthalene-1,4-dione, and what safety protocols are essential for laboratory handling?

- Methodological Answer : Toxicity studies in animal models indicate potential hepatotoxicity and oxidative stress induction. Researchers must:

- Use PPE (gloves, lab coats, goggles) and work in fume hoods.

- Store the compound in airtight containers away from light and moisture.

- Follow waste disposal guidelines for halogenated aromatics to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) of 6-chloronaphthalene-1,4-dione?

- Methodological Answer : Contradictions may arise from differences in experimental design:

- Dose-Response Analysis : Conduct IC₅₀/EC₅₀ assays across a wider concentration range.

- Cell Line Specificity : Test activity in multiple cell lines (e.g., cancer vs. normal cells).

- Mechanistic Studies : Use flow cytometry (apoptosis assays) or ROS detection kits to differentiate antimicrobial and cytotoxic pathways .

Q. What advanced techniques validate the interaction of 6-chloronaphthalene-1,4-dione with biological targets (e.g., DNA or enzymes)?

- Methodological Answer :

- X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., topoisomerases).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics.

- Molecular Dynamics Simulations : Model ligand-receptor interactions to predict binding modes .

Q. What strategies mitigate environmental persistence of 6-chloronaphthalene-1,4-dione in ecotoxicology studies?

- Methodological Answer :

- Biodegradation Assays : Screen microbial consortia from contaminated sites for degradation capability.

- Photocatalytic Degradation : Use TiO₂ nanoparticles under UV light to break down the compound.

- Structure-Activity Relationships (SAR) : Design analogs with reduced halogenation to lower environmental persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.